molecular formula C7H7ClFN B14863820 3-(Chloromethyl)-2-fluoro-4-methylpyridine

3-(Chloromethyl)-2-fluoro-4-methylpyridine

Cat. No.: B14863820
M. Wt: 159.59 g/mol
InChI Key: FXFGEOFDQOQOLM-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-fluoro-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-fluoro-4-methylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2-fluoro-4-methylpyridine using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-fluoro-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium boroh

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

3-(chloromethyl)-2-fluoro-4-methylpyridine

InChI

InChI=1S/C7H7ClFN/c1-5-2-3-10-7(9)6(5)4-8/h2-3H,4H2,1H3

InChI Key

FXFGEOFDQOQOLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)F)CCl

Origin of Product

United States

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